molecular formula C10H10N2O5S B7514525 N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Katalognummer B7514525
Molekulargewicht: 270.26 g/mol
InChI-Schlüssel: DHPSCDOSFUKLJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) and is used as an antidepressant. The compound is a benzoxazine derivative and has a unique structure that makes it a potent inhibitor of MAO-A. The compound was first synthesized in the late 1970s and has been extensively studied for its antidepressant properties.

Wirkmechanismus

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide works by inhibiting the activity of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.
Biochemical and Physiological Effects:
N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. This can help alleviate symptoms of depression, such as low mood, loss of interest in activities, and feelings of worthlessness. N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been shown to have neuroprotective effects and may help prevent the degeneration of neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is that it is a reversible inhibitor of MAO-A, which means that it has fewer side effects compared to irreversible MAO inhibitors. N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is also well-tolerated and has a low risk of drug interactions. However, one limitation of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is that it may not be effective for all types of depression. It is also not recommended for use in patients with a history of bipolar disorder or a family history of bipolar disorder.

Zukünftige Richtungen

Future research on N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide could focus on its potential use in other psychiatric disorders, such as anxiety disorders and obsessive-compulsive disorder. It could also be studied for its neuroprotective effects and potential use in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more potent and selective MAO-A inhibitors with fewer side effects.

Synthesemethoden

The synthesis of N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves the reaction of 2-amino-5-methylthiazole with 4-chloro-3-nitrobenzoic acid to form 2-(4-chloro-3-nitrobenzamido)-5-methylthiazole. This intermediate is then reacted with methylsulfonyl chloride to form N-methylsulfonyl-2-(4-chloro-3-nitrobenzamido)-5-methylthiazole. Finally, the benzoxazine ring is formed by reacting the intermediate with sodium hydroxide and acetic anhydride.

Wissenschaftliche Forschungsanwendungen

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been extensively studied for its antidepressant properties. It is a selective inhibitor of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression.

Eigenschaften

IUPAC Name

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c1-18(15,16)12-10(14)6-2-3-7-8(4-6)17-5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPSCDOSFUKLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylsulfonyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.